molecular formula C5H12ClNO3 B6240383 methyl (2S)-2-amino-3-methoxypropanoate hydrochloride CAS No. 327051-11-6

methyl (2S)-2-amino-3-methoxypropanoate hydrochloride

Cat. No.: B6240383
CAS No.: 327051-11-6
M. Wt: 169.6
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Description

Methyl (2S)-2-amino-3-methoxypropanoate hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of amino acids and is often used in the synthesis of more complex molecules. The compound is characterized by its hydrochloride salt form, which enhances its solubility in water and other solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-methoxypropanoate hydrochloride typically involves the esterification of (2S)-2-amino-3-methoxypropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-methoxypropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of (2S)-2-amino-3-methoxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-amino-3-methoxypropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-methoxypropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl (2S)-2-amino-3-ethoxypropanoate hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl (2S)-2-amino-3-methoxypropanoate hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The methoxy group, in particular, influences the compound’s solubility and its interactions with other molecules, making it a valuable intermediate in various synthetic processes.

Properties

CAS No.

327051-11-6

Molecular Formula

C5H12ClNO3

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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